N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methylbenzoyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate through the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form a thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the thieno[3,4-c]pyrazole ring system.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to introduce the dioxido groups.
Final Coupling: The final step involves coupling the oxidized intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxido groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would introduce nitro groups onto the aromatic rings, while reduction could convert the dioxido groups to hydroxyl groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It may be used as a precursor in the synthesis of other complex organic compounds or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar pyrazole structure.
Thiadiazole Sulfonamides: Compounds with similar sulfur and nitrogen-containing ring systems.
Uniqueness
N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-12-2-4-13(5-3-12)19(24)21-18-16-10-27(25,26)11-17(16)22-23(18)15-8-6-14(20)7-9-15/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
DHSINYHIBMOZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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